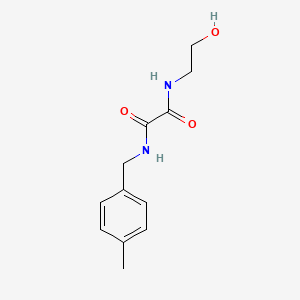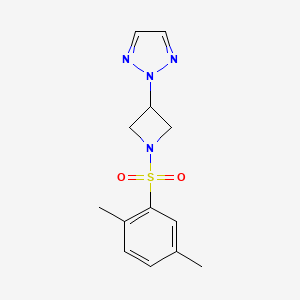
N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide, also known as HEMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HEMBO is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of oxalic acid and has a molecular weight of 263.31 g/mol.
Scientific Research Applications
Metal Cation and Anion Sensing
Compounds with phenolic functionalities, similar to parts of N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide, have been utilized in the development of colorimetric sensors for metal cations and anions in aqueous solutions. For instance, silver nanoparticles functionalized with phenolic ligands exhibited selective color changes and high selectivity for Ni2+ and oxalate ions, indicating potential applications in environmental monitoring and metal detection (Kumar & Anthony, 2015).
Inhibitors for Medical Applications
Derivatives of benzyl and hydroxyl groups have been explored as inhibitors for various proteins. Such compounds, sharing structural motifs with this compound, have shown potential in inhibiting nucleoside transport proteins and NMDA receptors, suggesting applications in drug development for diseases like cancer and neurological disorders (Tromp et al., 2004); (Zhou et al., 1999).
Polymer and Material Science
The incorporation of hydroxyl and benzyl functionalities into polymers has led to the development of materials with novel properties, such as photodegradable hydrogels and photolabile groups for controlled polymer degradation. This illustrates the utility of such functional groups in creating advanced materials with potential environmental and medical applications (Zhao et al., 2012).
Hydrogen Bonding and Molecular Stability
Compounds similar to this compound have been analyzed for their intramolecular hydrogen bonding capabilities, which play a significant role in their stability and reactivity. Such studies are fundamental in designing molecules with desired properties for specific applications (Martínez-Martínez et al., 1998).
Environmental Monitoring
The detection and quantification of environmental pollutants such as oxalate have been enhanced by developing sensitive and selective sensors. These technologies can be applied for on-site monitoring, showcasing the potential environmental applications of related compounds (Jin et al., 2020).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-2-4-10(5-3-9)8-14-12(17)11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVYGZVFYHOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)











![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

